molecular formula C13H22N4O2 B13259027 tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B13259027
M. Wt: 266.34 g/mol
InChI Key: BJZSJBQISJHDQL-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate: is a compound that belongs to the class of carbamates It features a pyrazole ring, a pyrrolidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates. It is also used in the development of enzyme inhibitors .

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The pyrrolidine ring enhances the binding affinity, making the compound a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate is unique due to the presence of both the pyrazole and pyrrolidine rings, which enhance its binding affinity and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-11-7-14-6-10(11)9-5-15-17(4)8-9/h5,8,10-11,14H,6-7H2,1-4H3,(H,16,18)

InChI Key

BJZSJBQISJHDQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CN(N=C2)C

Origin of Product

United States

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